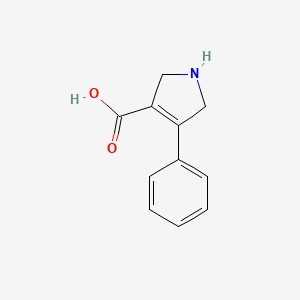
4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar pyrrole ring structure but differs in the substituents attached to the ring.
Pyrrole-3-carboxylic acid derivatives: These compounds have similar core structures but vary in their functional groups and substituents.
Uniqueness
4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antiviral, and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C13H15NO2
- Molecular Weight : 217.26 g/mol
- CAS Number : 101046-34-8
- Boiling Point : 116-117 °C (at 2 Torr)
- Density : 1.161 g/cm³ (predicted)
Antibacterial Activity
Research has demonstrated that derivatives of pyrrole, including this compound, exhibit significant antibacterial properties. A study highlighted the effectiveness of pyrrole derivatives against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was found to be comparable to established antibiotics such as levofloxacin in terms of antibacterial efficacy .
| Bacteria Strain | Activity Level | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | High | Levofloxacin |
| Escherichia coli | Moderate | Levofloxacin |
| Acinetobacter baumannii | Moderate | Levofloxacin |
Antiviral Activity
This compound has also been investigated for its antiviral properties. A review indicated that compounds with similar structures showed promising activity against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The mechanism appears to involve the inhibition of viral replication pathways .
Anticancer Activity
The compound has shown potential as an anticancer agent. In vitro studies indicated that it could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Notably, a derivative of this compound was identified as a selective inhibitor of histone deacetylase (HDAC), which is crucial in cancer therapy due to its role in regulating gene expression .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. Results showed significant inhibition against a range of pathogenic bacteria and fungi. -
Antiviral Mechanism :
Another research focused on the antiviral mechanisms of pyrrole derivatives. It was found that these compounds can interfere with viral entry into host cells and inhibit replication processes. -
Cancer Cell Line Studies :
In a series of experiments involving various cancer cell lines, it was observed that treatment with this compound led to a substantial reduction in cell viability and increased apoptosis markers.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,13,14) |
InChI Key |
CRRWBJKHXSTGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CN1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















